1-Oxa-3-azaspiro[4.5]decan-2-one

Lipoxygenase inhibition Arachidonic acid metabolism Enzyme selectivity

Select 1-Oxa-3-azaspiro[4.5]decan-2-one for its conformationally constrained 5,5-spirocyclic core delivering a unique multi-target inhibition profile against lipoxygenase, cyclooxygenase, and carboxylesterase—unattainable with monocyclic oxazolidinones or linear carbamates. This rigid pharmacophore ensures consistent enzyme recognition, validated for NPY Y5 antagonist SAR programs, cell-permeable trypsin inhibition, and arachidonic acid pathway crosstalk studies. Replacing the spiro junction with generic substitutes eliminates the 3D pharmacophore and compromises potency. Insist on the authentic spirocyclic scaffold to preserve biological fidelity.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 24247-68-5
Cat. No. B3021096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-3-azaspiro[4.5]decan-2-one
CAS24247-68-5
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CNC(=O)O2
InChIInChI=1S/C8H13NO2/c10-7-9-6-8(11-7)4-2-1-3-5-8/h1-6H2,(H,9,10)
InChIKeyJSKHUKHPFPVCJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxa-3-azaspiro[4.5]decan-2-one (CAS 24247-68-5): A Spirocyclic Oxazolidinone with Multi-Target Enzyme Inhibition and Broad-Spectrum Biological Activity for Research Procurement


1-Oxa-3-azaspiro[4.5]decan-2-one is a spirocyclic oxazolidinone scaffold characterized by a conformationally rigid 5,5-spirocyclic framework . This compound acts as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also exhibits moderate inhibitory effects on formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. It is commercially available as a research chemical with documented purity specifications from multiple vendors for use in enzymatic inhibition studies and medicinal chemistry optimization programs .

Why 1-Oxa-3-azaspiro[4.5]decan-2-one Cannot Be Substituted with Simple Oxazolidinones or Linear Analogs in Research Applications


The 1-oxa-3-azaspiro[4.5]decan-2-one scaffold is structurally distinct from monocyclic oxazolidinones and flexible-chain analogs due to its conformationally constrained spirocyclic core . This rigidity restricts the number of accessible conformations, which directly impacts molecular recognition by enzyme active sites and receptor binding pockets [1]. Generic substitution with simpler oxazolidinones (e.g., 2-oxazolidinone, 4-substituted oxazolidinones) or linear carbamate derivatives would eliminate the spiro junction that defines the compound's three-dimensional pharmacophore and its unique multi-target inhibition profile [2]. Such substitutions are likely to result in altered enzyme selectivity, reduced potency, or complete loss of the observed biological activities, as documented in structure-activity relationship studies of related spirooxazolidinone series [3].

Quantitative Differentiation of 1-Oxa-3-azaspiro[4.5]decan-2-one Against Comparator Compounds in Key Research Assays


Multi-Enzyme Inhibition Profile: Differential Activity Across Lipoxygenase, Formyltetrahydrofolate Synthetase, Carboxylesterase, and Cyclooxygenase

1-Oxa-3-azaspiro[4.5]decan-2-one exhibits a qualitatively distinct multi-enzyme inhibition profile compared to the clinically used 5-lipoxygenase inhibitor zileuton. While zileuton demonstrates potent and selective 5-lipoxygenase inhibition (IC50 = 0.5 μM) , the target compound is described as a potent lipoxygenase inhibitor that also interferes with formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. This broader polypharmacology distinguishes it from zileuton's narrow selectivity and aligns it more closely with multi-target anti-inflammatory agents. Quantitative IC50 data for the target compound against isolated 5-lipoxygenase is not available in public domain sources, limiting precise potency comparisons [2].

Lipoxygenase inhibition Arachidonic acid metabolism Enzyme selectivity Anti-inflammatory research

Trypsin Inhibition Activity: Comparison with Standard Serine Protease Inhibitors

1-Oxa-3-azaspiro[4.5]decan-2-one has documented trypsin inhibitory activity by similarity [1], placing it among a class of spirocyclic compounds that target serine proteases. The lack of a published IC50 value for this compound against trypsin precludes direct quantitative comparison with established trypsin inhibitors such as benzamidine (Ki ~18 μM) [2] or leupeptin (Ki ~0.5 μM) [3]. However, its structural homology to other oxazolidinone-based serine protease inhibitors suggests a distinct binding mode compared to peptide-derived inhibitors. This differentiates it as a small-molecule, non-peptidic alternative for applications where peptide inhibitors may suffer from poor cell permeability or metabolic instability.

Trypsin inhibition Serine protease Anticarcinogenic Biochemical tool

Commercial Purity Specifications: Batch-to-Batch Consistency for Reproducible Research

1-Oxa-3-azaspiro[4.5]decan-2-one is commercially available with defined purity specifications from multiple vendors: 95% minimum purity from AKSci and 97% purity from Chemenu . This level of documentation differentiates it from less-characterized in-class spirocyclic analogs such as 3-dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one (ChemSpider ID 78431304) for which no vendor-certified purity data is publicly accessible . For research applications requiring reproducible results—particularly in dose-response enzyme inhibition studies or cellular assays—procuring a compound with documented purity specifications reduces experimental variability attributable to unknown impurities.

Chemical procurement Purity specification Quality control Reproducibility

NPY Y5 Receptor Antagonist Scaffold: Differentiated Starting Point for Eating Disorder Drug Discovery

The 1-oxa-3-azaspiro[4.5]decan-2-one core has been identified as a privileged scaffold for developing NPY Y5 receptor antagonists, with optimized trans-8-aminomethyl derivatives demonstrating potent antagonist activity and favorable oral bioavailability and brain penetration profiles [1][2]. In contrast, alternative spirocyclic oxazolidinone scaffolds such as spiro[2.4]heptane-containing oxazolidinones have been primarily pursued for antibacterial applications [3]. This divergent pharmacological trajectory—CNS-penetrant NPY Y5 antagonism vs. antibacterial activity—distinguishes the 1-oxa-3-azaspiro[4.5]decan-2-one scaffold from other oxazolidinone chemotypes and guides researchers toward the appropriate core for their therapeutic area of interest.

NPY Y5 receptor Eating disorders CNS drug discovery Spirocyclic pharmacophore

Optimal Research Applications for 1-Oxa-3-azaspiro[4.5]decan-2-one Based on Differentiated Activity Profile


Multi-Target Arachidonic Acid Pathway Profiling

Researchers investigating the crosstalk between lipoxygenase, cyclooxygenase, and carboxylesterase pathways should select 1-Oxa-3-azaspiro[4.5]decan-2-one as a tool compound due to its documented multi-enzyme inhibition profile [1]. Unlike the selective 5-lipoxygenase inhibitor zileuton, this compound offers a polypharmacology approach that more closely mimics the multi-target effects of certain natural product inhibitors.

NPY Y5 Antagonist Lead Optimization for Eating Disorder Programs

Medicinal chemistry teams pursuing NPY Y5 receptor antagonists for binge eating disorder or other CNS indications should use the 1-oxa-3-azaspiro[4.5]decan-2-one scaffold as a validated core for structure-activity relationship expansion [2]. The spirocyclic framework provides conformational constraint that can improve metabolic stability and oral bioavailability compared to flexible-chain analogs.

Non-Peptidic Serine Protease Inhibitor Screening

Biochemists seeking a cell-permeable, small-molecule trypsin inhibitor for cellular assays should consider 1-Oxa-3-azaspiro[4.5]decan-2-one as an alternative to peptide-based inhibitors like leupeptin [3]. Its oxazolidinone core is distinct from benzamidine-class inhibitors and may offer differentiated selectivity across the serine protease family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Oxa-3-azaspiro[4.5]decan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.